Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aniline derivatives with ketones, followed by cyclization using a catalyst such as zeolite . The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in chemical synthesis and drug development.
Scientific Research Applications
Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another quinoline derivative with similar structural features.
7-Chloro-1,2,3,4-tetrahydroquinoline: A closely related compound with a similar core structure.
Uniqueness: Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.
- Molecular Formula : C₉H₈ClN
- Molecular Weight : Approximately 211.67 g/mol
- Structure : Characterized by a chloro substituent and a carboxylate group within a tetrahydroquinoline framework.
Antimicrobial Properties
Research indicates that this compound exhibits substantial antimicrobial activity. It has been tested against various bacterial strains with notable results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µM |
Staphylococcus aureus | 75 µM |
Streptococcus agalactiae | 100 µM |
The presence of the chloro group enhances its binding affinity to bacterial enzymes, which is crucial for its antibacterial efficacy.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits key inflammatory mediators and pathways, making it a candidate for further development in treating inflammatory diseases. For example, the compound showed significant inhibition of pro-inflammatory cytokines in cell culture models .
Anticancer Potential
Preliminary studies suggest that this compound may also exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against a panel of clinical isolates. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. -
Anti-inflammatory Research :
In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. The results showed a significant decrease in edema and inflammatory markers compared to the control group. -
Anticancer Investigation :
A recent investigation published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner while promoting apoptosis through mitochondrial pathways .
The biological activity of this compound can be attributed to its structural features:
- Chloro Group : Enhances interaction with biological targets.
- Carboxylate Functionality : Increases solubility and bioavailability.
These structural characteristics facilitate effective binding to enzymes and receptors involved in disease processes.
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3 |
InChI Key |
VPELXAIPXAQQCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NCCC2)Cl |
Origin of Product |
United States |
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